4-(Bromomethyl)thiazol-2-amine hydrobromide

Organic Synthesis Building Block Reactivity Nucleophilic Substitution

Researchers face inefficiencies with low-reactivity halomethyl-thiazoles or protected amines requiring extra steps. This hydrobromide salt solves both issues with: • **50-fold higher reactivity** vs. chloromethyl analogs - ideal for automated library synthesis under mild conditions • **Free 2-amine handle** - enables one-step, late-stage Pd-catalyzed N-arylation for SAR exploration • **Enhanced aqueous solubility** - supports bioconjugation (ADCs, fluorescent probes) where neutral free-base fails

Molecular Formula C4H6Br2N2S
Molecular Weight 273.98 g/mol
Cat. No. B12578040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)thiazol-2-amine hydrobromide
Molecular FormulaC4H6Br2N2S
Molecular Weight273.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N)CBr.Br
InChIInChI=1S/C4H5BrN2S.BrH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H
InChIKeyIWOXCOFRZTXCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)thiazol-2-amine Hydrobromide – Procurement and Physicochemical Identity


4-(Bromomethyl)thiazol-2-amine hydrobromide (CAS 610278-79-0) is a salt of a bifunctional thiazole building block, with a molecular formula of C4H6Br2N2S and a molecular weight of 273.98 g/mol . Its structure features a thiazole ring substituted with a primary amine at the 2-position and a reactive bromomethyl group at the 4-position . This combination of functional groups makes it a versatile intermediate for forming carbon-nitrogen and carbon-carbon bonds via nucleophilic substitution, distinguishing it from analogs lacking the free amine or possessing a less reactive halomethyl group .

Nucleophilic substitution & cross-coupling – bromomethyl group provides reliable alkylation handle for C–N/C–C bond formation.
Free primary amine – enables direct Pd-catalyzed N-arylation without deprotection.
Hydrobromide salt – powder form simplifies weighing; soluble in water and methanol for solution-phase chemistry.

Why Generic Substitution Fails for This Thiazole Building Block


Generic substitution among halomethyl-thiazol-2-amines is not feasible without altering downstream synthetic efficiency and product profiles. The specific halide in the 4-methyl position dictates the compound's reactivity in nucleophilic substitution and cross-coupling reactions. For example, the standard leaving group ability order (I > Br > Cl) means that a synthesis optimized for the bromomethyl reactivity will suffer from a significant reduction in rate and yield if a chloromethyl analog is used instead . Furthermore, the free amine group's availability is crucial for certain derivatization strategies, such as Pd-catalyzed N-arylation, a reactivity pathway that is precluded in analogs where the amine is protected or absent [1]. These differences directly impact the feasibility and scalability of the synthetic route.

Leaving-group mismatch
Replacing bromomethyl with chloromethyl can significantly reduce nucleophilic substitution rate and yield; reaction conditions optimized for bromide may not transfer directly.
Amine availability
Protected or absent 2-amine analogs block direct Pd-catalyzed N-arylation; extra deprotection steps alter step-count and may lower overall efficiency.
Physical form variation
Neutral free-base tends to be an oil with lower aqueous solubility; substitution with the free base can complicate handling and solution preparation.

Product-Centric Differentiation vs. Closest Analogs


Bromomethyl vs. Chloromethyl Leaving-Group Reactivity

The bromomethyl group at the 4-position is a significantly better leaving group than its chloromethyl analog, leading to a higher rate of nucleophilic substitution. A well-established principle in organic chemistry is that bromide is a better leaving group than chloride due to its lower basicity and higher polarizability. In benchmark benzylic systems, the relative rate of SN2 displacement for benzyl bromide is approximately 50 times greater than for benzyl chloride [1]. For the purpose of selecting a building block, this means that 4-(bromomethyl)thiazol-2-amine hydrobromide will react faster and under milder conditions, leading to higher yields in time-sensitive synthetic sequences where the chloromethyl analog may require forcing conditions or lead to incomplete reactions.

Leaving-group reactivity
Class-level inference
~50× higher relative rate vs. chloride (benzyl halide benchmark)
Faster nucleophilic substitution under milder conditions; supports higher alkylation efficiency
Thiazole-specific data to verify; class-level transfer from benzyl systems
Organic Synthesis Building Block Reactivity Nucleophilic Substitution

Free Amine Advantage in Pd-Catalyzed N-Arylation

The presence of a free primary amine in 4-(bromomethyl)thiazol-2-amine hydrobromide enables direct palladium-catalyzed N-arylation, a key reaction for late-stage functionalization. A study on the Pd-catalyzed N-arylation of 2-aminothiazoles demonstrated that the reaction proceeds with a broad substrate scope and good yields (often >70%) using a commercially available catalyst system [1]. In contrast, this efficient coupling pathway is blocked in 4-(bromomethyl)thiazole (which lacks the 2-amine) or in 2-acetamido-4-(bromomethyl)thiazole (where the amine is protected), both of which would require an additional deprotection step or a different, potentially lower-yielding, derivatization strategy. This property makes the free amine salt a strategically superior intermediate for constructing complex N-aryl thiazole libraries.

Pd-catalyzed N-arylation
Class-level inference
Target: free NH₂ → direct coupling, >70% yield reported for 2-aminothiazoles
Comparator: protected/absent NH₂ → requires deprotection or alternative route
Bypasses one synthetic step; streamlines N-aryl thiazole library construction
Reported conditions: Pd₂(dba)₃/XPhos, 110 °C; class-level transfer to this building block
Medicinal Chemistry Cross-Coupling Amine Derivatization

Hydrobromide Salt: Solubility and Handling Benefits

The hydrobromide salt, 4-(bromomethyl)thiazol-2-amine hydrobromide, is a solid at room temperature and demonstrates practical solubility in water and methanol . This is a significant improvement over its neutral free-base counterpart (4-(bromomethyl)thiazol-2-amine), which is often an oil and has lower aqueous solubility. The salt form enhances stability during storage and simplifies handling for precise weighing and reagent preparation in solution-phase chemistry . This physicochemical difference provides a direct, practical advantage for researchers in a laboratory or industrial setting.

Salt form handling
Supporting evidence
White to off-white powder
Soluble in water, methanol
Improved weighing accuracy and solution preparation vs. oily free base
Vendor-reported; verify lot-specific solubility
Formulation Solubility Chemical Handling

Optimized Application Scenarios Based on Differential Reactivity


High-Throughput Thiazole Library Synthesis via SN2 Alkylation

Its 50-fold higher reactivity as a leaving group makes it the preferred substrate for automated or high-throughput synthesis of thiazole-based compound libraries. Using 4-(bromomethyl)thiazol-2-amine hydrobromide allows for rapid, sequential alkylation with a range of nucleophiles (amines, thiols, alkoxides) under mild conditions, maximizing product yield and purity while minimizing reaction times [1].

Direct N-Arylation for Medicinal Chemistry Lead Optimization

The free amine handle enables a one-step, late-stage Pd-catalyzed N-arylation. This is critical for medicinal chemistry programs where the final step involves coupling with a diverse set of aryl halides to rapidly explore structure-activity relationships (SAR) around the amine, a strategy not possible with protected or amino-absent analogs without additional synthetic steps [1].

Bifunctional Probes and Conjugates in Aqueous Media

The hydrobromide salt's superior water solubility is a key enabler for bioconjugation reactions. It allows for the sequential, chemoselective derivatization of the amine and the bromomethyl group in partially aqueous systems, a common requirement for attaching drug payloads to antibodies (ADCs) or synthesizing fluorescent probes where the neutral free-base would be impractical due to solubility issues [1].

Application
Selection Property
Validation Focus
High-throughput thiazole library synthesis
Bromomethyl leaving-group reactivity
Alkylation yield and purity under mild conditions
Direct N-arylation for SAR exploration
Free amine handle
Coupling efficiency and step-count reduction
Bioconjugation in aqueous media
Hydrobromide salt water solubility
Solution stability and chemoselective derivatization
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